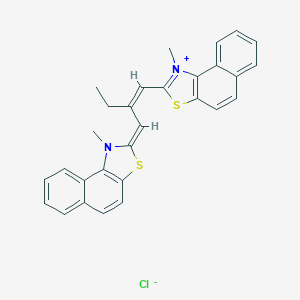

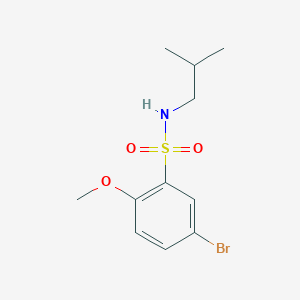

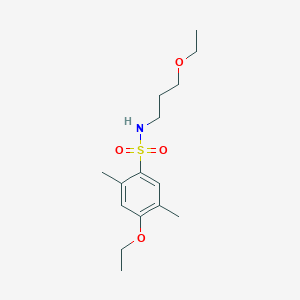

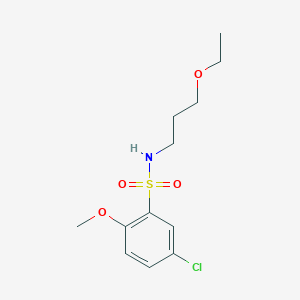

![molecular formula C19H25NO5S B239336 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide, also known as DMXAA, is a small molecule drug that has shown promising results in preclinical studies as an anti-cancer agent. DMXAA was first discovered in the early 1990s and has since undergone extensive research to determine its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide involves the activation of a signaling pathway known as the STING pathway. This pathway is activated when N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide binds to a protein called STING, which is expressed in immune cells. Activation of the STING pathway leads to the production of cytokines and chemokines, which in turn recruit immune cells to the site of the tumor. These immune cells then attack the tumor, leading to its destruction.

Biochemical and Physiological Effects:

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory conditions. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide has also been shown to induce fever and activate the immune system, leading to the production of cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide as a research tool is its ability to selectively target tumor blood vessels, making it a potentially powerful anti-cancer agent. However, there are also limitations to the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide in lab experiments. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide has been shown to be unstable in aqueous solutions, making it difficult to use in certain experimental settings. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide has been shown to have variable effects depending on the type of cancer being studied, making it important to carefully select the appropriate experimental model.

Zukünftige Richtungen

There are a number of potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide. One area of interest is the development of more stable analogs of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide that can be used in a wider range of experimental settings. Another area of interest is the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide in combination with other anti-cancer agents to enhance its effectiveness. Finally, there is interest in exploring the potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide as a therapeutic agent for other conditions, such as inflammatory diseases.

Synthesemethoden

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide involves a series of chemical reactions that can be carried out in a laboratory setting. The starting material for the synthesis is 3,4-dimethoxyphenylacetic acid, which is converted into an intermediate compound through a series of reactions involving sulfuric acid, acetic anhydride, and phosphorus pentoxide. The intermediate compound is then reacted with 4-ethoxy-3-methylbenzenesulfonyl chloride to produce N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide has been extensively studied for its anti-cancer properties. In preclinical studies, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide has been shown to inhibit the growth of a wide range of cancer cell lines, including lung, breast, and colon cancer. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide works by targeting the blood vessels that supply tumors with nutrients, causing them to collapse and cutting off the tumor's blood supply. This process, known as tumor vascular disruption, has been shown to be an effective strategy for treating cancer.

Eigenschaften

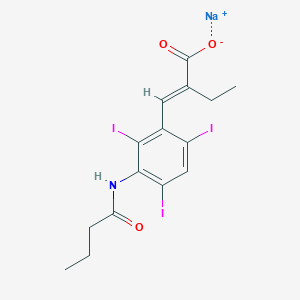

Produktname |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide |

|---|---|

Molekularformel |

C19H25NO5S |

Molekulargewicht |

379.5 g/mol |

IUPAC-Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide |

InChI |

InChI=1S/C19H25NO5S/c1-5-25-17-9-7-16(12-14(17)2)26(21,22)20-11-10-15-6-8-18(23-3)19(13-15)24-4/h6-9,12-13,20H,5,10-11H2,1-4H3 |

InChI-Schlüssel |

NGCNVXJADPJJNG-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C |

Kanonische SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

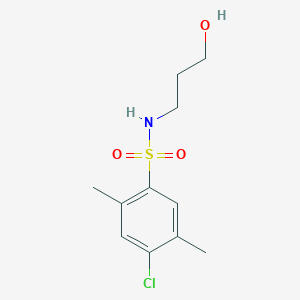

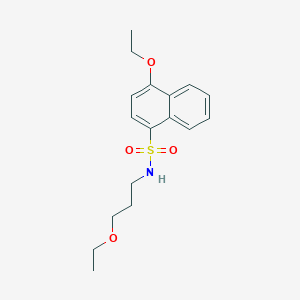

![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)